N-(1H-benzimidazol-5-yl)-4-phenylbutanamide
Overview
Description
N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a benzimidazole moiety attached to a phenylbutanamide group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is the Serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the unfolded protein response (UPR) pathway, which is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .
Mode of Action
The compound interacts with its target by binding to the N-terminal domain of IRE1, which senses unfolded proteins in the endoplasmic reticulum . This binding leads to the auto-activation of the enzyme’s endoribonuclease domain, which then splices XBP1 mRNA . The spliced XBP1 mRNA is translated into a potent transcription factor that induces the expression of genes involved in protein folding, secretion, and degradation to restore endoplasmic reticulum function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . The UPR pathway is activated in response to an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. The activation of IRE1 leads to the splicing of XBP1 mRNA, which is then translated into a transcription factor that induces the expression of genes involved in protein folding, secretion, and degradation .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
The result of the compound’s action is the restoration of endoplasmic reticulum function through the induction of genes involved in protein folding, secretion, and degradation . This helps to alleviate the stress caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-4-phenylbutanamide typically involves the condensation of 1H-benzimidazole with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(1H-benzimidazol-5-yl)-4-phenylbutanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-yl)-4-phenylbutanamide
- N-(1H-benzimidazol-2-yl)-3-phenylpropanamide
- N-(1H-benzimidazol-2-yl)-2-phenylethanamide
Uniqueness
N-(1H-benzimidazol-5-yl)-4-phenylbutanamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a phenylbutanamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(3H-benzimidazol-5-yl)-4-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(8-4-7-13-5-2-1-3-6-13)20-14-9-10-15-16(11-14)19-12-18-15/h1-3,5-6,9-12H,4,7-8H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJPMJQUQUQURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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